N-(2-Ethoxyethyl)-N-phenethylacetamide
Description
Structure
3D Structure
Properties
CAS No. |
66827-66-5 |
|---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
N-(2-ethoxyethyl)-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C14H21NO2/c1-3-17-12-11-15(13(2)16)10-9-14-7-5-4-6-8-14/h4-8H,3,9-12H2,1-2H3 |
InChI Key |
LTSRXMCKYIIFPP-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCN(CCC1=CC=CC=C1)C(=O)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Pathways
Established Synthetic Routes for N-(2-Ethoxyethyl)-N-phenethylacetamide
The formation of this compound fundamentally involves the creation of an amide bond by acylating the secondary amine precursor, N-(2-ethoxyethyl)phenethylamine. Established synthetic strategies, therefore, revolve around well-understood N-acylation reactions.
Exploration of Amide Bond Formation Strategies
The most direct and widely practiced methods for the N-acetylation of secondary amines involve the use of highly reactive acetylating agents. These methods are favored in academic settings for their reliability and high yields. The two primary strategies are the use of acetyl chloride and acetic anhydride (B1165640). researchgate.netorientjchem.org
Reaction with Acetyl Chloride: This is a classic and highly efficient method for amide formation. orientjchem.org N-(2-ethoxyethyl)phenethylamine is treated with acetyl chloride, typically in an aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). The reaction is exothermic and proceeds rapidly. scispace.com A stoichiometric amount of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise form a non-reactive ammonium (B1175870) salt with the starting amine. polimi.itnih.gov
Reaction with Acetic Anhydride: Acetic anhydride serves as a slightly less reactive, but often safer and more convenient, alternative to acetyl chloride. rsc.org The reaction with N-(2-ethoxyethyl)phenethylamine proceeds under similar conditions, often with gentle heating to ensure complete conversion. The byproduct of this reaction is acetic acid, which is less corrosive than HCl. While a base is not strictly necessary, it is often added to drive the reaction to completion by neutralizing the acetic acid formed. rsc.org
The choice between these two reagents often depends on the scale of the reaction, the sensitivity of other functional groups on the substrate, and cost considerations. Both methods fall under the general category of nucleophilic acyl substitution. researchgate.net
Precursor Material Synthesis and Optimization for this compound Formation
The key precursor for the final acylation step is the secondary amine, N-(2-ethoxyethyl)phenethylamine . As this is not a commonly available commercial chemical, its synthesis is a critical prerequisite. Two plausible and established chemical routes for its preparation include N-alkylation and reductive amination.
Route A: N-Alkylation of Phenethylamine (B48288): This approach involves the direct alkylation of a primary amine, phenethylamine , with an appropriate ethoxyethylating agent, such as 2-chloroethyl ethyl ether or 2-bromoethyl ethyl ether . The reaction is typically carried out in the presence of a base (e.g., potassium carbonate or triethylamine) to scavenge the hydrogen halide formed. A polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF) is often used to facilitate the reaction. A significant challenge in this method is controlling the degree of alkylation, as the primary amine can potentially react twice to form a tertiary amine. Optimization of molar ratios and reaction conditions is necessary to maximize the yield of the desired secondary amine. nih.govbath.ac.uk
Route B: Reductive Amination: Reductive amination offers a more controlled method for synthesizing secondary amines. nih.gov This pathway involves the reaction of phenethylamine with ethoxyacetaldehyde . These reactants first form an intermediate imine (or Schiff base), which is then reduced in situ to the target secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. This method is often preferred for its high selectivity in producing secondary amines and its operational simplicity. mdpi.com
Interactive Data Table: Comparison of Synthetic Routes to N-(2-ethoxyethyl)phenethylamine
| Feature | Route A: N-Alkylation | Route B: Reductive Amination |
| Primary Reactants | Phenethylamine, 2-Haloethyl ethyl ether | Phenethylamine, Ethoxyacetaldehyde |
| Key Transformation | Nucleophilic Substitution | Imine formation and reduction |
| Common Reagents | K₂CO₃, NaI (catalyst), Acetonitrile | NaBH₄, Methanol |
| Potential Byproducts | Tertiary amine, Quaternary ammonium salts | Over-reduction products (minor) |
| Selectivity Control | Can be challenging; requires careful control of stoichiometry | Generally high selectivity for secondary amine |
| Operational Safety | Alkylating agents can be toxic. | Aldehydes can be unstable; reducing agents require careful handling. |
Optimization of Reaction Conditions and Process Parameters for Academic Synthesis
Optimizing the N-acetylation of N-(2-ethoxyethyl)phenethylamine is crucial for maximizing yield and purity while minimizing reaction time and waste. Key parameters that are typically varied during the optimization process include temperature, solvent, catalyst, and the stoichiometry of the reactants. researchgate.netmdpi.com
Temperature: Amide formation using acetyl chloride is often performed at 0 °C initially to control the exothermic nature of the reaction, followed by warming to room temperature. stackexchange.com Reactions with acetic anhydride might require gentle heating (e.g., 40-60 °C) to achieve a reasonable reaction rate. mdpi.com
Solvent: The choice of solvent can significantly impact reaction rates and solubility of reactants and byproducts. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate (B1210297) are commonly used. ucl.ac.uk The polarity of the solvent can influence the reaction pathway and the ease of work-up.
Catalyst/Base: In reactions with acetyl chloride, a base like triethylamine or pyridine is essential. For less reactive amines, a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can be added to accelerate the reaction. stackexchange.com
Stoichiometry: Using a slight excess (e.g., 1.05-1.2 equivalents) of the acetylating agent is common practice to ensure the complete consumption of the more valuable amine precursor.
Interactive Data Table: Hypothetical Optimization of N-Acetylation of N-(2-ethoxyethyl)phenethylamine
| Entry | Acetylating Agent | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Hypothetical Yield (%) |
| 1 | Acetyl Chloride (1.1 eq) | Triethylamine (1.2) | DCM | 0 → 25 | 2 | 92 |
| 2 | Acetyl Chloride (1.1 eq) | Triethylamine (1.2) | THF | 0 → 25 | 2 | 89 |
| 3 | Acetic Anhydride (1.2 eq) | Pyridine (1.2) | DCM | 25 | 6 | 85 |
| 4 | Acetic Anhydride (1.2 eq) | Pyridine (1.2) | DCM | 50 | 3 | 95 |
| 5 | Acetyl Chloride (1.1 eq) | Triethylamine (1.2) + DMAP (0.05) | DCM | 0 → 25 | 0.5 | 96 |
| 6 | Acetic Anhydride (1.2 eq) | None | Neat | 80 | 4 | 78 |
Novel Synthetic Approaches and Route Diversification
While traditional methods are effective, modern organic synthesis emphasizes the development of more sophisticated and sustainable pathways.
Development of Chemo- and Regioselective Synthetic Pathways
Chemo- and regioselectivity are critical concepts in the synthesis of complex molecules containing multiple functional groups.
Chemoselectivity: In the context of synthesizing this compound, if the phenethylamine precursor contained another nucleophilic group, such as a hydroxyl (-OH) group, chemoselectivity would become paramount. A selective N-acetylation would be required, avoiding O-acetylation. This can often be achieved by carefully choosing the acetylating agent and reaction conditions. For instance, some catalytic systems show a high preference for acylating amines over alcohols. bohrium.com
Regioselectivity: For the specific target molecule, the acylation occurs at the only available nitrogen atom, making regioselectivity a non-issue. However, in the synthesis of more complex, unsymmetrical amides, directing group strategies are sometimes employed to control which specific site of a molecule is functionalized. nih.govresearchgate.net
Integration of Sustainable Chemistry Principles in Synthetic Design
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, energy consumption, and the use of hazardous materials. ucl.ac.uk
Catalytic Amide Bond Formation: A major goal in green chemistry is to replace stoichiometric reagents with catalytic alternatives. Direct amidation of a carboxylic acid (acetic acid) and an amine, driven by a catalyst that facilitates the removal of water, is a highly atom-economical approach. Various catalysts, including those based on boron or zirconium, have been developed for this purpose, although they often require high temperatures. rsc.org
Enzymatic Synthesis: Biocatalysis offers a remarkably green alternative for amide synthesis. Enzymes, such as lipases, can catalyze the formation of amide bonds under very mild conditions, often in aqueous environments. nih.govrsc.org For example, a lipase (B570770) could be used to catalyze the aminolysis of an ester like ethyl acetate with N-(2-ethoxyethyl)phenethylamine. This approach provides high selectivity and avoids harsh reagents and solvents. thieme-connect.deresearchgate.net
Use of Green Solvents: Traditional solvents like DCM and DMF are facing increasing scrutiny due to health and environmental concerns. rsc.orgacs.org Research has identified several "green" alternatives for amide coupling reactions, including bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), or even water. bohrium.comnsf.gov
Solvent-Free Synthesis: Where feasible, conducting reactions without a solvent (neat) is an ideal green approach. The N-acetylation of amines with acetic anhydride can sometimes be performed under solvent-free conditions, often with gentle heating or microwave irradiation, significantly reducing waste. scispace.comtandfonline.com
Catalytic Approaches for Enhanced Efficiency and Selectivity
The synthesis of N,N-disubstituted acetamides, such as this compound, has been significantly advanced through the use of transition metal catalysts. These methods offer improvements in efficiency, selectivity, and substrate scope compared to traditional synthetic routes. Key catalytic systems employing iridium, palladium, and rhodium have been investigated for N-alkylation of amides and related transformations.
Iridium catalysts have emerged as particularly effective for the N-alkylation of secondary amides. For instance, iridium-catalyzed reductive alkylation provides a direct method for functionalizing secondary amides to yield tertiary amines, which can be precursors to the target acetamide (B32628). Another powerful iridium-catalyzed approach is the N-alkylation of amides using alcohols, which proceeds through a "borrowing hydrogen" mechanism. This method is highly atom-economical as it uses readily available alcohols as alkylating agents and generates water as the only byproduct. While specific data for the synthesis of this compound is not extensively documented, the general applicability of these iridium-catalyzed reactions to a wide range of amides and alcohols suggests their potential for high-yield synthesis of the target compound.
Palladium-catalyzed reactions also offer a versatile toolkit for the synthesis and functionalization of amides. Palladium-catalyzed C-H activation and olefination of phenylethylamine derivatives have been explored, providing a pathway to modify the phenethyl moiety. Furthermore, palladium-catalyzed cross-coupling reactions are a mainstay in the formation of C-N bonds, which could be adapted for the N-alkylation step in the synthesis of this compound.
Rhodium catalysts have been utilized in C-H activation and annulation reactions of N-phenoxyacetamides, demonstrating their utility in modifying amide structures. Although direct application to the synthesis of this compound is not explicitly detailed in the literature, the principles of rhodium-catalyzed C-H functionalization could be applied to introduce complexity to the phenethyl group.
A comparative overview of potential catalytic approaches is presented below:
| Catalyst System | Reaction Type | Potential Application in Synthesis | Key Advantages |
| Iridium Complexes | Reductive Alkylation of Secondary Amides | N-alkylation of N-phenethylacetamide with an ethoxyethyl group. | Broad substrate scope and good functional group tolerance. |
| Iridium Complexes | N-alkylation with Alcohols | Reaction of N-phenethylacetamide with 2-ethoxyethanol. | Atom-economical, environmentally friendly. |
| Palladium Complexes | C-H Olefination | Functionalization of the phenethyl group. | High selectivity and functional group tolerance. |
| Rhodium Complexes | C-H Activation/Annulation | Modification of the phenethyl aromatic ring. | Access to complex heterocyclic derivatives. |
Chemical Derivatization Strategies for Analog Generation
The systematic derivatization of this compound is crucial for academic studies aimed at understanding structure-activity relationships. Modifications can be targeted at the ethoxyethyl moiety, the phenethyl moiety, or through the introduction of new functional groups.
Systematic Modification of the Ethoxyethyl Moiety
The ethoxyethyl group offers several sites for modification. The terminal ethyl group can be varied to include longer or branched alkyl chains, or cyclic structures, to probe the influence of steric bulk and lipophilicity. The ether oxygen can also be replaced with other heteroatoms, such as sulfur, to investigate the impact of the heteroatom on the compound's properties. Furthermore, the ethylene (B1197577) linker can be extended or shortened to alter the spatial relationship between the ether functionality and the amide nitrogen.
| Modification Site | Example Modification | Potential Impact |
| Terminal Alkyl Group | Isopropyl, Cyclohexyl | Altered lipophilicity and steric hindrance. |
| Ether Oxygen | Thioether (Sulfur) | Modified electronic properties and hydrogen bonding capacity. |
| Ethylene Linker | Propylene, Methylene | Changes in conformational flexibility and distance to the amide. |
Systematic Modification of the Phenethyl Moiety
The phenethyl moiety provides a rich canvas for derivatization. The phenyl ring is amenable to the introduction of a wide array of substituents at the ortho, meta, and para positions. Electron-donating groups (e.g., methoxy, methyl) and electron-withdrawing groups (e.g., chloro, nitro) can be installed to systematically tune the electronic properties of the aromatic ring. The ethyl linker can also be modified, for instance, by introducing alkyl substituents or by altering its length.
| Modification Site | Example Substituent/Modification | Potential Impact |
| Phenyl Ring (Para) | Methoxy (-OCH3) | Increased electron density. |
| Phenyl Ring (Meta) | Chloro (-Cl) | Increased electron-withdrawing character. |
| Phenyl Ring (Ortho) | Methyl (-CH3) | Steric influence on the amide conformation. |
| Ethyl Linker | α-methylation | Introduction of a chiral center. |
Introduction of Auxiliary Functional Groups for Academic Study
For academic research, the introduction of specific functional groups can facilitate further studies. For example, the incorporation of a fluorescent tag, such as a dansyl group, onto the phenethyl ring would enable fluorescence-based assays. Attaching a biotin (B1667282) moiety could be used for affinity-based purification or detection. For structural biology studies, the introduction of a heavy atom, like bromine or iodine, on the phenyl ring can aid in X-ray crystallographic analysis.
| Auxiliary Group | Purpose | Attachment Site |
| Dansyl Chloride | Fluorescence Labeling | Phenyl ring of the phenethyl moiety. |
| Biotin | Affinity Tagging | Phenyl ring or terminus of the ethoxyethyl chain. |
| Bromine/Iodine | X-ray Crystallography | Phenyl ring of the phenethyl moiety. |
Stereoselective Synthesis and Enantiomer Resolution (If applicable to structural chirality)
The parent molecule, this compound, is achiral. However, chirality can be introduced through derivatization, most commonly by substitution on the ethyl linker of the phenethyl group, leading to, for example, N-(2-ethoxyethyl)-N-(1-phenylethyl)acetamide. In such cases, stereoselective synthesis or resolution of enantiomers becomes a critical consideration.
Stereoselective Synthesis: The asymmetric synthesis of such chiral amides can be approached through several catalytic methods. For instance, iridium-catalyzed asymmetric reductive amination of a ketone precursor with N-(2-ethoxyethyl)amine using a chiral ligand can provide direct access to the desired enantiomerically enriched product. Similarly, palladium-catalyzed kinetic resolution of a racemic precursor, such as a β-alkyl phenylethylamine derivative, can be employed to separate the enantiomers.
Enantiomer Resolution: For racemic mixtures of chiral derivatives, classical resolution techniques can be applied. This typically involves the formation of diastereomeric salts by reacting the racemic amine precursor with a chiral resolving agent, such as tartaric acid or a chiral carboxylic acid. The resulting diastereomers, having different physical properties, can then be separated by fractional crystallization, followed by liberation of the enantiomerically pure amine.
| Method | Description | Example Application |
| Asymmetric Reductive Amination | Iridium-catalyzed reaction of a ketone with an amine using a chiral phosphoramidite (B1245037) ligand. | Synthesis of (S)-N-(2-ethoxyethyl)-N-(1-phenylethyl)acetamide. |
| Kinetic Resolution | Palladium-catalyzed C-H olefination of a racemic β-alkyl phenylethylamine derivative. | Separation of enantiomers of a precursor to a chiral analog. |
| Classical Resolution | Formation of diastereomeric salts with a chiral acid followed by fractional crystallization. | Resolution of racemic 1-phenylethylamine (B125046) prior to acylation. |
Advanced Structural Elucidation and Spectroscopic Characterization Methodologies
High-Resolution Mass Spectrometry for Precise Structural Confirmation
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. For N-(2-Ethoxyethyl)-N-phenethylacetamide, with a molecular formula of C14H21NO2, the expected monoisotopic mass is 235.15723 Da. semanticscholar.org
HRMS analysis would confirm this precise mass, thereby verifying the elemental composition and providing a high degree of confidence in the compound's identity. Predicted mass spectrometry data for various adducts of this compound are available and serve as a reference for experimental studies. semanticscholar.org
| Adduct | Calculated m/z |
|---|---|
| [M+H]+ | 236.16451 |
| [M+Na]+ | 258.14645 |
| [M-H]- | 234.14995 |
| [M+NH4]+ | 253.19105 |
| [M+K]+ | 274.12039 |
Tandem Mass Spectrometry for Fragmentation Pattern Analysis
A systematic study of the fragmentation pattern would allow for the piece-by-piece reconstruction of the molecule's connectivity, confirming the presence and arrangement of the N-phenethyl, acetamide (B32628), and 2-ethoxyethyl moieties.
| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss |
|---|---|---|
| 236.16451 ([M+H]+) | C8H9+ (phenethyl cation) | C6H12NO2 (ethoxyethyl acetamide) |
| 236.16451 ([M+H]+) | C12H16N+ (N-phenethyl acetamide fragment) | C2H5OH (ethanol) |
| 236.16451 ([M+H]+) | C10H12N+ (phenethylamino cation) | C4H9O2 (ethoxyacetyl group) |
Isotopic Abundance Analysis for Elemental Composition Verification
A key feature of high-resolution mass spectrometry is the ability to resolve the isotopic pattern of a molecule. The relative abundance of isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) in the measured spectrum can be compared to the theoretical isotopic distribution for the proposed elemental formula. For this compound (C14H21NO2), the expected isotopic pattern would be dominated by the M+1 peak arising from the natural abundance of ¹³C. A close match between the experimental and theoretical isotopic patterns would provide further, definitive confirmation of the compound's elemental composition.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. While standard ¹H and ¹³C NMR would provide fundamental information, advanced NMR techniques are necessary for a complete and unambiguous structural assignment of this compound. It is important to note that specific, published experimental data from advanced NMR studies for this compound is not currently available. The following sections describe the application of these techniques in the context of this molecule's structure.
Multi-Dimensional NMR (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
Multi-dimensional NMR experiments are crucial for establishing the covalent framework and stereochemistry of a molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the proton-proton coupling networks within the molecule. For this compound, this would allow for the unambiguous assignment of protons within the ethoxy and phenethyl groups by tracing the spin-spin coupling pathways.
HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment would identify which protons are directly attached to which carbon atoms. This is essential for assigning the carbon signals in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two to three bonds). This is critical for establishing the connectivity between different functional groups. For instance, HMBC correlations would be expected between the acetyl protons and the carbonyl carbon, and between the protons of the ethyl groups and the nitrogen and oxygen atoms, respectively.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This technique is invaluable for determining the preferred conformation of the molecule in solution. For example, NOESY could reveal through-space interactions between the protons of the phenethyl group and the ethoxyethyl side chain.
| NMR Technique | Information Obtained for this compound |
|---|---|
| COSY | Identifies proton-proton coupling networks within the ethoxy and phenethyl moieties. |
| HSQC | Correlates each proton to its directly attached carbon atom. |
| HMBC | Establishes connectivity between functional groups, such as the link between the acetyl group and the nitrogen atom. |
| NOESY | Reveals through-space proximity of protons, providing insights into the molecule's 3D conformation. |
Solid-State NMR for Crystalline and Amorphous Forms
Should this compound exist in a solid form, solid-state NMR (ssNMR) would be a powerful tool for its characterization. Unlike solution-state NMR, ssNMR can provide information about the structure and dynamics of molecules in the solid phase. This technique would be particularly useful for studying polymorphism, where a compound can exist in different crystalline forms with distinct physical properties. ssNMR could also be used to characterize amorphous forms of the compound.
Dynamic NMR for Conformational Equilibrium and Exchange Processes
The this compound molecule possesses several rotatable bonds, which may lead to the existence of multiple conformations in solution that are in dynamic equilibrium. Dynamic NMR (DNMR) techniques, such as variable-temperature NMR, can be used to study these conformational exchange processes. By monitoring changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers to bond rotation and to characterize the different conformers present at equilibrium. For example, rotation around the amide C-N bond is often restricted, which could lead to the observation of distinct NMR signals for different rotamers at low temperatures.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups present within a molecule. These techniques probe the vibrational energy levels of molecular bonds. When a molecule absorbs infrared radiation, it is excited to a higher vibrational state, provided the vibration results in a change in the molecular dipole moment. Conversely, Raman spectroscopy observes the inelastic scattering of monochromatic light, where the scattered photons have a different frequency due to energy exchange with the molecule's vibrational modes. A vibrational mode is Raman active if it leads to a change in the polarizability of the molecule.
For this compound, these techniques are instrumental in confirming the presence of its key structural features: the tertiary amide linkage, the aromatic phenyl ring, the ether group, and the aliphatic hydrocarbon chains.
The amide group is the central functional group in this compound. Its vibrational spectrum is characterized by several distinct bands, often referred to as "amide bands." In a tertiary amide, such as the compound , the absence of an N-H bond significantly simplifies the spectrum compared to primary and secondary amides.
The most prominent vibrational mode is the Amide I band , which primarily corresponds to the C=O stretching vibration. This is a very strong absorption in the IR spectrum and typically appears in the range of 1630-1680 cm⁻¹. The exact frequency is sensitive to the local molecular environment, including solvent polarity and hydrogen bonding (though not applicable for N-H hydrogen bonding in this tertiary amide).
Another key vibration is the Amide II band , which is absent in tertiary amides because it arises from the coupling of the N-H in-plane bending and C-N stretching vibrations.
The Amide III band is a complex mix of C-N stretching, C-C stretching, and in-plane bending of the groups attached to the nitrogen atom. In tertiary amides, this band is typically observed in the 1300-1400 cm⁻¹ region.
The table below summarizes the expected characteristic vibrational frequencies for the amide linkage in this compound.
| Vibrational Mode | Description | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| Amide I | C=O stretching | 1630 - 1680 | Strong | Medium |
| Amide III | C-N stretching and other coupled vibrations | 1300 - 1400 | Medium | Medium |
Note: These are generalized frequency ranges and the actual values for this compound may vary based on its specific molecular conformation and environment.
While this compound is a tertiary amide and cannot act as a hydrogen bond donor through an N-H group, the carbonyl oxygen of the amide and the oxygen of the ethoxy group are potential hydrogen bond acceptors. In the presence of protic solvents or other hydrogen bond donors, shifts in the vibrational frequencies of the C=O and C-O-C groups can be observed.
For instance, the formation of a hydrogen bond to the carbonyl oxygen would lead to a decrease in the frequency of the Amide I band (C=O stretch). This is because hydrogen bonding weakens the C=O double bond, making it vibrate at a lower frequency. Similarly, intermolecular interactions involving the ether oxygen could influence the C-O-C stretching vibrations, which typically appear in the 1070-1150 cm⁻¹ region of the IR spectrum.
In the solid state, crystal packing forces and weak C-H···O interactions could also lead to subtle shifts and splitting of vibrational bands, providing information about the intermolecular arrangement of the molecules in the crystal lattice.
X-ray Diffraction Studies for Solid-State Structure Determination
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern produced when X-rays are scattered by the electron clouds of the atoms in a crystal, one can deduce the crystal structure, including bond lengths, bond angles, and intermolecular distances.
Single crystal X-ray diffraction (SCXRD) provides the most precise and unambiguous structural information for a molecule. If a suitable single crystal of this compound can be grown, SCXRD analysis would yield a detailed three-dimensional model of the molecule.
This analysis would confirm the molecular connectivity and provide precise measurements of all bond lengths and angles. Furthermore, it would reveal the conformation of the flexible ethoxyethyl and phenethyl side chains. The data would also elucidate the crystal packing arrangement, showing how individual molecules are oriented with respect to each other in the crystal lattice. This includes the identification of any significant intermolecular interactions, such as dipole-dipole interactions or weak C-H···O hydrogen bonds, which govern the solid-state architecture.
As this compound is achiral, the determination of absolute configuration is not applicable. However, the crystallographic data would define the space group and unit cell parameters, which are fundamental properties of the crystalline solid.
Powder X-ray diffraction (PXRD) is a complementary technique used to analyze polycrystalline materials. Instead of a single crystal, a fine powder of the sample is used, which contains a vast number of small, randomly oriented crystallites. The resulting diffraction pattern is a one-dimensional plot of intensity versus diffraction angle (2θ).
PXRD is particularly useful for:
Phase Identification: The PXRD pattern serves as a "fingerprint" for a specific crystalline phase.
Crystallinity Assessment: The sharpness of the diffraction peaks is indicative of the degree of crystallinity. Broad humps suggest the presence of amorphous (non-crystalline) material.
Polymorphism Studies: Polymorphs are different crystalline forms of the same compound. Each polymorph will have a unique crystal structure and, consequently, a distinct PXRD pattern. PXRD is a primary tool for identifying and characterizing different polymorphic forms of a substance, which can have different physical properties such as melting point and solubility.
For this compound, PXRD would be employed to characterize the bulk material, confirm its crystalline nature, and investigate the potential existence of different polymorphs under various crystallization conditions.
Chiroptical Spectroscopy for Chiral Derivatives (If applicable)
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods include circular dichroism (CD) and optical rotatory dispersion (ORD).
This compound itself is an achiral molecule as it does not possess a stereocenter and lacks any element of chirality. Therefore, it will not exhibit any chiroptical activity.
However, if a chiral derivative of this compound were to be synthesized, for example, by introducing a stereocenter on one of the side chains, then chiroptical spectroscopy would be an essential tool for its characterization. In such a hypothetical case, CD spectroscopy could be used to determine the absolute configuration of the chiral center by comparing the experimental spectrum with theoretical calculations or with the spectra of related compounds of known stereochemistry.
Circular Dichroism (CD) Spectroscopy for Conformational Insight
Circular Dichroism (CD) spectroscopy is a powerful analytical method that measures the differential absorption of left- and right-circularly polarized light by a sample. jasco-global.com This phenomenon is exclusively observed in chiral molecules, which possess non-superimposable mirror images. wikipedia.org The molecular structure of this compound lacks a chiral center, rendering it optically inactive. Consequently, it does not produce a CD spectrum.
In a hypothetical scenario where a chiral center is introduced into the molecule—for instance, by substitution on the phenethyl or ethoxyethyl chains—CD spectroscopy would become an invaluable tool for conformational analysis. The primary chromophores in the molecule, the phenyl ring and the amide group, would be situated in a chiral environment. The spatial arrangement of these groups would lead to differential absorption of circularly polarized light, producing a characteristic CD spectrum. Analysis of this spectrum, particularly the signs and magnitudes of the Cotton effects, could provide detailed insights into the molecule's preferred three-dimensional structure in solution.
While direct CD analysis of this compound is not feasible, a phenomenon known as induced Circular Dichroism (ICD) could theoretically be observed. researchgate.net This occurs when an achiral molecule, such as the subject compound, interacts with a chiral host molecule. researchgate.net This interaction can perturb the electronic transitions of the achiral guest, causing it to exhibit a CD signal. researchgate.net Such studies could reveal information about the binding orientation and supramolecular structure of the resulting host-guest complex.
| Technique Principle | Applicability to this compound | Potential Information |
| Circular Dichroism (CD) | Not directly applicable due to the molecule's achiral nature. | In a chiral analog, it would reveal conformational details of the amide and phenyl chromophores. |
| Induced Circular Dichroism (ICD) | Applicable if the molecule is complexed with a chiral host. | Provides information on binding interactions and supramolecular chirality. researchgate.net |
Optical Rotatory Dispersion (ORD) Studies
Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the variation of a compound's optical rotation as a function of the wavelength of light. slideshare.net Similar to CD, ORD is a property inherent to chiral substances. kud.ac.in Since this compound is achiral, it does not rotate the plane of polarized light, and therefore, an ORD spectrum cannot be measured. wikipedia.org In the absence of a magnetic field, only chiral substances exhibit optical rotatory dispersion. wikipedia.org
The relationship between ORD and CD is mathematically described by the Kronig-Kramers transforms. These transforms demonstrate that the existence of a CD spectrum (differential absorption) necessitates the presence of an ORD spectrum (differential refractive indices for left and right circularly polarized light), and vice versa. The absence of a CD signal for this compound directly implies the absence of an ORD signal.
If a chiral derivative of this compound were synthesized, its ORD spectrum would exhibit what is known as a Cotton effect in the regions of its UV-Vis absorption bands. A Cotton effect is the characteristic change in optical rotation in the vicinity of an absorption band. slideshare.net The shape and sign of the Cotton effect curve provide structural information that is complementary to that obtained from CD spectroscopy and can be used to determine the absolute configuration of chiral centers.
| Chiroptical Technique | Underlying Phenomenon | Relevance to this compound |
| Circular Dichroism (CD) | Differential absorption of left- and right-circularly polarized light. | Not observed as the molecule is achiral. |
| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with the wavelength of light. | Not observed as the molecule is achiral. |
Chemical Reactivity and Mechanistic Investigations
Hydrolytic Stability and Abiotic Degradation Pathways
The amide functional group is characterized by its significant resonance stabilization, which renders it the least reactive among carboxylic acid derivatives. pressbooks.pubsolubilityofthings.com This stability means that hydrolysis of amides, including N-(2-Ethoxyethyl)-N-phenethylacetamide, typically requires harsh conditions such as strong acids or bases and elevated temperatures. pressbooks.pubmasterorganicchemistry.com
Under strong acidic conditions and heat, this compound is expected to undergo hydrolysis to yield acetic acid and N-(2-ethoxyethyl)-N-phenethylamine. The reaction is catalyzed by acid, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com
The generally accepted mechanism for acid-catalyzed amide hydrolysis proceeds through the following steps: youtube.comyoutube.com
Protonation of the Carbonyl Oxygen: The reaction initiates with the protonation of the carbonyl oxygen atom by an acid (e.g., H₃O⁺). This step is favored over the protonation of the amide nitrogen because the resulting positive charge on the oxygen can be delocalized through resonance, making the carbonyl carbon a much stronger electrophile. youtube.comyoutube.com
Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. youtube.com
Proton Transfer: A proton is transferred from the oxygen atom of the attacking water molecule to the nitrogen atom of the amide. This is a crucial step as it converts the amino group into a better leaving group (an amine). pressbooks.pub
Elimination of the Amine: The lone pair of electrons on the hydroxyl oxygen reforms the carbonyl double bond, leading to the expulsion of the N-(2-ethoxyethyl)-N-phenethylamine molecule.
Deprotonation: The resulting protonated carboxylic acid is deprotonated by water or the released amine to form acetic acid and regenerate the acid catalyst. The amine, being basic, is protonated under the acidic conditions to form an ammonium (B1175870) salt, which effectively makes the final steps of the reaction irreversible. pressbooks.pubyoutube.com
Table 1: Predicted Products of Acid-Catalyzed Hydrolysis of this compound
| Reactant | Products |
| This compound | Acetic acid and N-(2-ethoxyethyl)-N-phenethylammonium salt (e.g., chloride or sulfate) |
The hydrolysis of this compound can also be achieved under strong basic conditions (e.g., concentrated NaOH or KOH) with prolonged heating. This process, often termed saponification, is generally more challenging than acid-catalyzed hydrolysis because the dialkylamide anion is a very poor leaving group. pressbooks.pub
The mechanism for base-catalyzed hydrolysis involves these key stages: youtube.comchemistrysteps.comyoutube.com
Nucleophilic Attack by Hydroxide (B78521): A hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the amide. youtube.com
Formation of a Tetrahedral Intermediate: This attack results in the formation of a negatively charged tetrahedral intermediate.
Elimination of the Amide Anion: In what is typically the rate-determining step, the tetrahedral intermediate collapses, reforming the carbonyl group and expelling the N-(2-ethoxyethyl)-N-phenethylamide anion. This is an unfavorable step due to the high basicity of the leaving group. pressbooks.pubchemistrysteps.com
To obtain the free carboxylic acid, a final acidification step is required to protonate the carboxylate salt.
Table 2: Predicted Products of Base-Catalyzed Hydrolysis of this compound
| Reactant | Products (after acidification) |
| This compound | Acetate (B1210297) salt and N-(2-ethoxyethyl)-N-phenethylamine |
Thermal Degradation: Tertiary amides are generally considered to be thermally stable. researchgate.net At elevated temperatures, in the absence of catalysts, degradation of this compound would likely involve the homolytic cleavage of the weakest bonds. Potential pathways could include the cleavage of the C-N amide bond or fragmentation of the ethoxyethyl or phenethyl side chains. The specific decomposition temperature and products would depend on the precise conditions, but thermal degradation of tertiary amines can lead to the formation of primary and secondary amines as initial by-products. mdpi.com
Photochemical Degradation: Without specific chromophores that absorb UV-Vis light strongly, simple amides are not expected to be highly susceptible to direct photochemical degradation. The phenethyl group contains a benzene (B151609) ring, which can absorb UV radiation. Photochemical reactions could potentially be initiated through the excitation of this aromatic ring, leading to radical-mediated degradation pathways. However, detailed predictions of the resulting photoproducts for this specific molecule are speculative without experimental data.
Oxidative and Reductive Transformation Studies
Selective Oxidation Reactions
The tertiary amine functionality within the molecule is a likely site for oxidation. Controlled oxidation could potentially lead to the formation of the corresponding N-oxide. More vigorous oxidation could result in cleavage of the C-N bonds. The phenethyl group itself can be a target for oxidation. For instance, cytochrome P450 enzymes are known to oxidize phenethylamine (B48288) derivatives, often leading to hydroxylation of the aromatic ring or the alkyl side chain. nih.gov Stronger oxidizing agents could potentially lead to the cleavage of the phenethyl group, yielding benzoic acid or related derivatives.
Selective Reduction Reactions
The amide functional group is the primary site for reduction in this compound. Powerful reducing agents, such as lithium aluminum hydride (LiAlH4), are capable of reducing the amide to the corresponding amine, yielding N-(2-ethoxyethyl)-N-(2-phenylethyl)ethanamine. youtube.com The conditions for such a reduction would need to be carefully controlled to avoid potential side reactions involving other functional groups, although the ether and phenyl groups are generally stable to these conditions.
Complexation Chemistry and Ligand Properties
The presence of nitrogen and oxygen atoms with lone pairs of electrons in this compound suggests potential for this molecule to act as a ligand in coordination chemistry. The nitrogen of the amide and the oxygen of the ethoxy group could potentially coordinate with various metal ions. The specific coordination mode and the stability of the resulting complexes would depend on the nature of the metal ion, the solvent system, and the reaction conditions. While no specific studies on the complexation chemistry of this compound have been reported, research on the coordination of other N,N-disubstituted acetamides with transition metals indicates the possibility of forming stable metal complexes. researchgate.nettcd.ie
Reaction Kinetics and Thermodynamics
Detailed experimental data on the reaction kinetics and thermodynamics of this compound are currently unavailable. However, general principles of physical organic chemistry can be applied to predict the factors that would influence the rates and equilibria of its reactions.
Determination of Rate Constants and Activation Parameters
To experimentally determine the rate constants and activation parameters for reactions involving this compound, standard kinetic methodologies would be employed. For instance, to study the kinetics of a hypothetical hydrolysis of the amide bond, one could monitor the disappearance of the starting material or the appearance of the product over time using techniques such as HPLC or NMR spectroscopy. By conducting these experiments at various temperatures, the activation energy (Ea) and the pre-exponential factor (A) could be determined from the Arrhenius equation.
Table 1: Hypothetical Kinetic Parameters for Amide Hydrolysis
| Reaction Parameter | Hypothetical Value |
| Rate Constant (k) at 298 K | Value to be determined experimentally |
| Activation Energy (Ea) | Value to be determined experimentally |
| Pre-exponential Factor (A) | Value to be determined experimentally |
| Enthalpy of Activation (ΔH‡) | Value to be determined experimentally |
| Entropy of Activation (ΔS‡) | Value to be determined experimentally |
This table represents a template for data that would be obtained from experimental kinetic studies. The actual values are not available in the current literature.
No Publicly Available Research Data on the of this compound
Following a comprehensive search of publicly accessible scientific literature and chemical databases, no specific research findings, data, or detailed mechanistic studies were identified for the chemical compound this compound concerning its chemical reactivity, kinetic isotope effects, or thermodynamic properties.
The investigation sought to uncover scholarly articles and experimental data that would allow for a thorough analysis of the compound's reaction mechanisms and the thermodynamic forces driving its potential chemical transformations. Specifically, the search aimed to find information on the following:
Elucidation of Reaction Mechanisms Through Kinetic Isotope Effects: This involves studying the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. Such studies provide valuable insights into the transition state of a reaction and can help differentiate between proposed mechanistic pathways. However, no literature detailing kinetic isotope effect experiments involving this compound could be located.
Equilibrium Studies and Thermodynamic Driving Forces: This area of focus involves the examination of the equilibrium position of reactions involving the target compound to determine the relative stability of reactants and products. Thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) are crucial for understanding the spontaneity and driving forces of a reaction. The search did not yield any studies that reported on the equilibrium or thermodynamic characteristics of reactions involving this compound.
Due to the absence of specific experimental data for this compound in the public domain, it is not possible to provide a detailed and scientifically accurate article on its chemical reactivity and mechanistic investigations as outlined. The generation of such an article would require speculative and unverified information, which falls outside the scope of scientifically rigorous reporting.
Non Biological Applications and Research
Potential Roles in Material Science
The structural features of this compound suggest potential, albeit unexplored, applications in material science. Tertiary amides can act as high-boiling point polar aprotic solvents and may be useful in specific polymerization reactions or as additives in polymer formulations. The presence of both an aromatic ring and a flexible ether chain could impart unique plasticizing properties to certain polymers, potentially enhancing their flexibility and processability.
Utility in Synthetic Organic Chemistry
In synthetic organic chemistry, this compound could serve as a precursor or intermediate for the synthesis of more complex molecules. The amide bond, while stable, can be cleaved under forcing acidic or basic conditions, or reduced to the corresponding amine. This allows for the phenethyl and ethoxyethyl groups to be incorporated into larger molecular frameworks. Its use as a specialized solvent for certain reactions could also be investigated.
Current and Future Research Directions
Current research on N-substituted amides is broad, with significant efforts in developing new synthetic methods and exploring their applications in various fields. Future research specifically on this compound should begin with its definitive synthesis and thorough characterization using modern analytical techniques. Once a reliable synthetic route is established and the compound is fully characterized, its physical properties, such as its solvent parameters and thermal stability, could be investigated. This foundational data would then enable the exploration of its potential in the aforementioned areas of material science and synthetic chemistry.
Advanced Analytical Methodologies for Research and Quantification
Chromatographic Method Development for Purity Assessment and Quantification in Research Matrices
Chromatographic methods are fundamental for assessing the purity of N-(2-Ethoxyethyl)-N-phenethylacetamide and quantifying it within various research contexts. The development of such methods would necessitate a systematic approach to optimize separation and detection parameters based on the physicochemical properties of the molecule.
High-Performance Liquid Chromatography (HPLC) Method Optimization
A reversed-phase HPLC method would likely be the primary approach for the analysis of this compound, given its predicted polarity. Optimization would involve a systematic evaluation of stationary and mobile phases.
Key Optimization Parameters for HPLC Method Development:
| Parameter | Considerations for this compound |
| Stationary Phase (Column) | C18 or C8 columns would be a logical starting point, offering a hydrophobic stationary phase suitable for the retention of the phenethyl and ethoxyethyl groups. The choice between them would depend on the desired retention time and resolution from potential impurities. |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be employed. The ratio would be adjusted to achieve optimal retention and peak shape. |
| pH of Mobile Phase | The pH of the aqueous phase would need to be controlled to ensure the consistent ionization state of the compound, which is critical for reproducible retention times. |
| Flow Rate | Typically in the range of 0.5-1.5 mL/min, the flow rate would be optimized to balance analysis time with separation efficiency. |
| Column Temperature | Maintaining a constant column temperature (e.g., 25-40 °C) is crucial for reproducible retention times and can also influence selectivity. |
| Detection | Ultraviolet (UV) detection would be the most probable choice, with the detection wavelength selected based on the UV absorbance maxima of the N-phenethylacetamide chromophore. |
Gas Chromatography (GC) Method Development (If applicable to volatility)
The feasibility of using Gas Chromatography (GC) for the analysis of this compound is contingent on its thermal stability and volatility. Assuming the compound can be volatilized without degradation, a GC method could be developed.
Potential GC Method Parameters:
| Parameter | Considerations for this compound |
| Column | A capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-polysiloxane) would likely provide good separation of the analyte from any non-polar impurities. |
| Injector Temperature | The injector temperature must be high enough to ensure complete volatilization of the sample without causing thermal degradation. |
| Oven Temperature Program | A temperature program, starting at a lower temperature and ramping up, would be necessary to effectively separate compounds with different boiling points. |
| Carrier Gas | Inert gases such as helium or nitrogen would be used as the carrier gas, with the flow rate optimized for the best separation efficiency. |
| Detector | A Flame Ionization Detector (FID) would be a suitable choice for the detection of this organic compound, offering high sensitivity. |
Chiral Chromatography for Enantiomeric Purity Determination (If applicable)
This compound does not possess a chiral center in its structure. Therefore, it is an achiral molecule and does not exist as enantiomers. Consequently, chiral chromatography is not applicable for the determination of its enantiomeric purity.
Hyphenated Techniques for Complex Mixture Analysis
For the analysis of this compound in complex matrices, such as during synthesis reaction monitoring or in environmental samples, hyphenated techniques that couple the separation power of chromatography with the identification capabilities of mass spectrometry are indispensable.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Reaction Product Identification and Trace Analysis
LC-MS/MS would be a powerful tool for the sensitive and selective analysis of this compound.
Typical LC-MS/MS Parameters:
| Parameter | Considerations for this compound |
| Ionization Source | Electrospray Ionization (ESI) in positive ion mode would likely be effective for ionizing the this compound molecule. |
| Mass Analyzer | A triple quadrupole mass spectrometer would be ideal for quantitative analysis using Multiple Reaction Monitoring (MRM), providing high selectivity and sensitivity. |
| Precursor Ion | The protonated molecule [M+H]⁺ of this compound would be selected as the precursor ion in the first quadrupole. |
| Product Ions | Collision-Induced Dissociation (CID) of the precursor ion would generate characteristic product ions, which would be monitored in the third quadrupole for specific detection. |
This technique would be invaluable for identifying the target compound in complex reaction mixtures, characterizing byproducts, and performing trace-level quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Environmental Fate Studies (excluding biological systems)
Should this compound be sufficiently volatile and thermally stable, GC-MS would be the method of choice for identifying and quantifying it and any volatile byproducts in non-biological environmental samples.
Key GC-MS Considerations:
| Parameter | Considerations for this compound |
| Sample Preparation | For environmental samples (e.g., soil or water), an extraction step (e.g., solid-phase extraction or liquid-liquid extraction) would be necessary to isolate the analyte and remove matrix interferences. |
| Ionization | Electron Ionization (EI) would be the standard ionization technique, producing a characteristic fragmentation pattern that can be used for library matching and structural elucidation. |
| Mass Spectrum | The resulting mass spectrum would serve as a fingerprint for this compound, allowing for its unambiguous identification. |
| Data Analysis | The retention time from the GC and the mass spectrum from the MS would provide two dimensions of confirmation for the presence of the analyte. |
The application of GC-MS would be critical in understanding the environmental persistence and degradation pathways of this compound by identifying its transformation products.
Spectrophotometric and Electrochemical Detection Methods
Spectrophotometric and electrochemical techniques offer valuable analytical methodologies for the quantification and research of this compound. These methods are predicated on the molecule's inherent chemical structure, which includes a phenethylamine (B48288) core and an acetamide (B32628) group.
Electrochemical methods, such as cyclic voltammetry and differential pulse voltammetry, provide an alternative approach for the detection and quantification of this compound. The phenethylamine moiety is electroactive and can be oxidized at a suitable electrode surface. The electrochemical oxidation of phenethylamine derivatives often involves the transfer of electrons from the aromatic ring or the nitrogen atom. The exact oxidation potential is influenced by the substituents on both the aromatic ring and the nitrogen atom. For example, the electrochemical oxidation of N,N-diethyl-p-phenylenediamine has been studied, revealing two reversible one-electron oxidation steps in aprotic solvents. researchgate.net The presence of the ethoxyethyl and acetyl groups on the nitrogen atom of this compound will modulate its oxidation potential compared to simpler phenethylamines.
A comparative table of hypothetical analytical parameters for this compound, based on data from related compounds, is presented below.
| Analytical Method | Parameter | Expected Value Range | Notes |
| UV-Vis Spectrophotometry | λmax (nm) | 210 - 220 and 255 - 265 | Based on the phenylethylamine chromophore. nih.gov |
| Molar Absorptivity (ε) | 1,000 - 10,000 L·mol⁻¹·cm⁻¹ | Dependent on solvent and specific molecular structure. | |
| Cyclic Voltammetry | Oxidation Potential (Epa) | +0.7 to +1.2 V (vs. Ag/AgCl) | Irreversible oxidation is common for similar compounds. nih.gov |
| The potential is influenced by the solvent-electrolyte system and scan rate. |
Development of Novel Sensor Technologies for Non-Biological Detection and Monitoring
The development of novel sensor technologies for the non-biological detection and monitoring of organic compounds like this compound is a burgeoning area of research. These technologies aim to provide rapid, sensitive, and selective detection in various matrices. Two promising platforms for this application are chemiresistive sensor arrays and surface plasmon resonance (SPR) sensors.
Chemiresistor Sensor Arrays
Chemiresistive sensors operate by measuring the change in electrical resistance of a sensing material upon exposure to an analyte. For the detection of volatile organic compounds (VOCs), including aromatic amines, arrays of chemiresistors with different sensing materials can be employed to generate a unique response pattern for a specific analyte. This "electronic nose" approach allows for the identification and quantification of the target compound even in the presence of interfering substances. mdpi.com
The sensing materials in these arrays can be composed of metal oxides, conductive polymers, or nanomaterials like graphene. mdpi.com The interaction between the analyte and the sensing material, which can be through adsorption, absorption, or a chemical reaction, modulates the material's conductivity. For a molecule like this compound, its aromatic ring, amide group, and ether linkage could all potentially interact with different sensor materials, leading to a distinct response profile. The performance of a chemiresistor array is typically characterized by its sensitivity, selectivity, response time, and limit of detection (LOD).
| Sensor Material | Target Analytes | Concentration Range | Limit of Detection (LOD) |
| Graphene Nanostructures | Ammonia, Acetone, Ethanol | 1 - 50 ppm | ppb range |
| Polycyclic Aromatic Hydrocarbons | Polar and Nonpolar VOCs | 10 - 1000 ppm | 1 - 10 ppm |
| Metal Oxides (e.g., WO₃) | Ozone, Ethanol, Acetone | 0.1 - 10 ppm | 10 - 100 ppb |
This table presents typical performance data for chemiresistor arrays with various sensing materials for the detection of different volatile organic compounds. The data is illustrative and the performance for this compound would need to be experimentally determined.
Surface Plasmon Resonance (SPR) Sensors
Surface plasmon resonance is a highly sensitive optical technique that detects changes in the refractive index at the surface of a sensor chip, typically a thin gold film. mdpi.com This technique allows for the label-free, real-time monitoring of binding events. While SPR is widely used for detecting large biomolecules, its application for small molecules like this compound can be challenging due to the small change in refractive index they induce upon binding. mdpi.com
To overcome this limitation, competitive assay formats or the use of molecularly imprinted polymers (MIPs) as recognition elements on the sensor surface can be employed. In a competitive assay, a derivative of the target analyte is immobilized on the sensor surface, and the sample containing the free analyte is mixed with a specific receptor. The free analyte competes with the immobilized derivative for binding to the receptor, and the resulting change in the SPR signal is inversely proportional to the analyte concentration. MIPs, on the other hand, are synthetic polymers with tailor-made recognition sites for a specific molecule, offering a promising avenue for the direct and selective detection of small molecules. mdpi.com
| Analyte Class | Assay Format | Reported Limit of Detection (LOD) | Reference |
| Small Molecule Toxin (Mycotoxin) | Competitive Immunoassay | ng/mL to µg/mL | nih.gov |
| Cocaine | Aptamer-based | 1 µM | mdpi.com |
| Small Molecules (< 200 Da) | Direct Detection | ~180 Da is the smallest detectable molecular weight | harvard.edu |
This table provides examples of the detection limits achieved by SPR for various small molecules using different assay formats. The LOD for this compound would depend on the specific assay design and the affinity of the recognition element.
Potential Applications in Non Biological/non Human Scientific Domains
Role as a Synthetic Intermediate in Organic Synthesis
The utility of a compound in organic synthesis is determined by its reactivity and the functional groups it possesses. N-(2-Ethoxyethyl)-N-phenethylacetamide's structure offers several avenues for further chemical modification, positioning it as a potential intermediate for more complex molecules.
Precursor for Advanced Heterocyclic Compounds and Complex Architectures
The synthesis of N-heterocyclic compounds is a cornerstone of modern chemistry. researchgate.net Although specific examples utilizing this compound for this purpose are not prominent in the literature, its structure is theoretically amenable to cyclization reactions. The amide and ether functionalities, along with the phenethyl group, could participate in intramolecular reactions to form various heterocyclic ring systems, depending on the reaction conditions and reagents employed. Such transformations are fundamental in creating novel scaffolds for diverse chemical applications.
Building Block for Polymer Science and Materials Chemistry
The development of new polymers often relies on identifying monomers or building blocks with specific functionalities. klinger-lab.de The functional groups within this compound make it a candidate for exploration in polymer chemistry. The molecule could potentially be modified to introduce polymerizable groups, allowing it to act as a monomer. Alternatively, its distinct hydrophobic (phenethyl) and more hydrophilic (ethoxyethyl) components could be exploited in the design of amphiphilic block copolymers, which are known to form complex nanostructures in solution. researchgate.net
Exploration in Materials Science
The translation of molecular properties into macroscopic material functions is a central goal of materials science. The unique combination of rigidity and flexibility in this compound suggests its potential use in creating materials with tailored properties.
Incorporation into Polymer Backbones or as Polymer Additives
The direct incorporation of functional molecules into polymer chains or their use as additives can dramatically alter material properties. This compound could theoretically be used as a functional additive. Its structure might impart plasticizing effects, improving the flexibility and processing of rigid polymers. If modified to be incorporated into a polymer backbone, the phenethyl and ethoxyethyl side chains could influence properties like thermal stability, solubility, and mechanical strength.
Studies of Self-Assembly for Supramolecular Materials
Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. researchgate.netnih.gov The amphiphilic nature of this compound—possessing both nonpolar aromatic and polar ether/amide regions—makes it a candidate for self-assembly studies. nih.govweizmann.ac.il In specific solvent systems, these molecules could theoretically aggregate into micelles, vesicles, or other nanostructures. Understanding and controlling this self-assembly process is key to developing "smart" materials that can respond to external stimuli. rsc.org
Surface Functionalization and Adsorption Studies on Inorganic Substrates
Modifying the surfaces of inorganic materials is crucial for applications ranging from electronics to environmental remediation. mdpi.commdpi.com The functional groups on this compound offer potential for binding to inorganic substrates. The aromatic phenyl ring could interact with surfaces through π-stacking, while the oxygen atoms in the ether and amide groups could coordinate with metal oxides. Such interactions could be explored for creating functional coatings, altering surface hydrophobicity, or developing new sensor technologies.
Environmental Chemistry Research
Detailed studies on the abiotic fate and transport of this compound in environmental systems are not present in the current body of scientific literature. Therefore, no data on its environmental persistence, degradation pathways, or mobility in soil and water is available.
Development as Analytical Standards or Reference Materials for Non-Biological Research
There is no evidence to suggest that this compound has been developed or is commercially available as an analytical standard or reference material for non-biological research purposes.
Future Research Directions and Unanswered Academic Questions
Current Gaps in Academic Understanding of N-(2-Ethoxyethyl)-N-phenethylacetamide
A comprehensive review of the scientific literature reveals a significant void in the academic understanding of this compound. There is a notable absence of published research detailing its fundamental properties and potential applications. This lack of information presents a clear and immediate direction for future research. Key unanswered questions include:
Synthesis and Characterization: What are the most efficient and scalable synthetic routes to produce high-purity this compound? Currently, no optimized synthesis has been reported. Future work should focus on developing and optimizing synthetic protocols, followed by thorough characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to unequivocally determine its three-dimensional structure.
Physicochemical Properties: Basic physicochemical data, including melting point, boiling point, solubility in various solvents, and spectroscopic data (IR, UV-Vis), are completely undocumented. These fundamental properties are essential for any potential application and need to be systematically measured.
Reactivity and Stability: How does the interplay of the ethoxyethyl and phenethyl substituents influence the chemical reactivity of the amide bond? fiveable.me Studies are needed to probe its stability under various conditions (e.g., acidic, basic, thermal) and its reactivity towards different chemical reagents. Understanding the electronic and steric effects of the N-substituents is crucial for predicting its chemical behavior. fiveable.me
Biological and Pharmacological Profile: Does this molecule exhibit any biological activity? Its structural motifs suggest possibilities, but without empirical data, its potential as a therapeutic agent or biological probe remains purely speculative. Initial screening in relevant biological assays is a necessary first step.
Emerging Synthetic Strategies for Related Amide Structures
The synthesis of the amide bond is a cornerstone of organic chemistry. While traditional methods often involve coupling reagents that generate significant waste, modern research focuses on more atom-economical and sustainable catalytic approaches. u-tokyo.ac.jp Future synthesis of this compound and related tertiary amides could benefit from these emerging strategies.
Classical synthesis typically involves the reaction of amines with activated carboxylic acid derivatives. u-tokyo.ac.jp However, recent advancements offer more elegant solutions. Transition-metal-catalyzed reactions, particularly those using ruthenium, have emerged as powerful tools for preparing amides from alternative starting materials like nitriles or alcohols, bypassing the need for stoichiometric activators. u-tokyo.ac.jpacs.org Other innovative methods include photocatalytic and enzymatic routes, which offer mild reaction conditions and high selectivity. rsc.org
Future research should explore the applicability of these modern methods for the synthesis of complex tertiary amides. A comparative analysis of these strategies is essential for identifying the most efficient and environmentally benign route.
| Synthetic Strategy | Starting Materials | Key Features | Potential Advantages | References |
| Classical Acylation | Carboxylic acid derivatives + Amines | Use of coupling reagents or conversion to acyl halides/anhydrides. | Well-established, versatile. | u-tokyo.ac.jp |
| Transition-Metal Catalysis | Nitriles + Amines; Alcohols + Amines | Ruthenium, Palladium, or Copper catalysts. | High atom economy, avoids stoichiometric waste. | acs.orgorganic-chemistry.org |
| Photocatalysis | Enamines, α-Keto acids + Amines | Visible-light mediated, uses a photocatalyst. | Mild reaction conditions, novel reactivity. | solubilityofthings.com |
| Enzymatic Synthesis | Carboxylic acids + Amines | Biocatalysts like Lipase (B570770) or CAR. | High selectivity, environmentally friendly (aqueous media). | rsc.org |
| Direct Amidation from Nitriles | Nitriles + Primary Amines | Water-soluble Copper(II) catalyst in water. | Green solvent, catalyst is recyclable. | scielo.br |
Advanced Mechanistic Investigations into Peculiar Reactivities
The reactivity of an amide is significantly influenced by the substituents on the nitrogen atom. fiveable.me For this compound, the combination of a flexible, coordinating ethoxyethyl group and a bulkier phenethyl group may lead to unusual or "peculiar" reactivities that warrant advanced mechanistic investigation.
Future studies should probe for unique reactivity patterns. For instance, the ether oxygen in the ethoxyethyl group could act as an internal coordinating ligand in metal-catalyzed reactions, potentially directing reactivity in ways not seen with simpler N,N-dialkylamides. Nickel-catalyzed C-H/N-H oxidative annulation, a reaction known for aromatic amides, could be explored to see if the phenethyl group can participate in novel cyclization reactions. researchgate.net
Understanding these potential reactivities requires a combination of experimental and computational approaches:
Kinetic Studies: To determine reaction rates and orders, providing insight into the transition state.
In-situ Spectroscopy: Techniques like ReactIR or in-situ NMR can help identify transient intermediates.
Computational Modeling (DFT): To map potential energy surfaces, visualize transition states, and rationalize experimentally observed selectivity.
Elucidating the reaction mechanisms of this and related amides will not only deepen fundamental chemical understanding but also enable the rational design of new synthetic transformations.
Innovative Applications in Material Science and Catalysis
While the direct applications of this compound are unknown, the broader class of N-substituted amides serves as versatile building blocks and functional components in advanced materials. scielo.br Research should be directed toward exploring its potential in these areas.
In material science , N-substituted amides are integral to the synthesis of functional polymers. scielo.br For example, post-polymerization modification through amide transformation allows for the creation of polymers with tailored properties, such as enhanced luminescence or specific surface energies. rsc.org Another innovative area is the development of self-repairing materials. Polymers incorporating dynamic N-hindered amide bonds have been used to create repairable anticorrosion coatings that can heal under ambient conditions or sunlight. rsc.org Future work could investigate whether this compound can be incorporated as a monomer or functional additive to create novel polymers with unique thermal, mechanical, or responsive properties.
In catalysis , tertiary amides themselves are generally not catalysts but can be precursors to catalytically active species or act as ligands. The specific structure of this compound, with its potential chelating N-O system, suggests it could be investigated as a ligand for transition metal catalysts. Furthermore, zirconium and hafnium complexes have been shown to be highly efficient catalysts for transamidation and metathesis reactions involving tertiary amides, indicating a role for these compounds in dynamic chemical systems. acs.org
Integration of Artificial Intelligence and Machine Learning in Predictive Chemical Research
The complexity of chemical reactions, particularly in optimizing yields and discovering new pathways, presents a significant challenge. Artificial Intelligence (AI) and Machine Learning (ML) are rapidly emerging as powerful tools to navigate this complexity. researchgate.net For a molecule like this compound, where empirical data is absent, predictive modeling can guide initial research efforts.
Computer-assisted synthesis prediction (CASP) can suggest viable synthetic routes, while ML models can predict reaction outcomes like yield and optimal conditions. researchgate.net Recent studies have focused on benchmarking ML algorithms for amide coupling reactions, highlighting both the potential and the current challenges, such as dealing with "reactivity cliffs" where small structural changes lead to large changes in yield. researchgate.net
Even with small datasets, ML algorithms like random forest have shown outstanding performance in predicting the conversion rates of amide bond synthesis. acs.orgiastate.edu Future research on this compound and its analogs could generate an initial experimental dataset to train a bespoke ML model. This model could then be used to:
Predict the success of various synthetic strategies.
Identify the most influential reaction parameters (e.g., catalyst, solvent, temperature).
Screen virtual libraries of related amide structures for desired properties, prioritizing experimental efforts.
The integration of AI can accelerate the research cycle, reducing the trial-and-error experimentation that has traditionally dominated chemical synthesis. scielo.br
| AI/ML Application | Objective | Methodology | Key Challenges | References |
| Reaction Yield Prediction | Predict the yield of amide coupling reactions. | Training models (e.g., Random Forest, Neural Networks) on curated datasets. | Reactivity cliffs, yield uncertainty in literature data. | researchgate.net |
| Synthesis Planning (CASP) | Propose synthetic routes to a target molecule. | Treating reaction prediction as a machine translation problem. | Learning complex chemical rules from published data. | scielo.br |
| Small Dataset Prediction | Reliably predict conversion rates with limited experimental data. | Using quantum chemical descriptors as inputs for ML models. | Overcoming data scarcity to build robust models. | acs.orgiastate.edu |
| Accelerated Discovery | Combine ML with high-throughput experimentation. | Using stopped-flow chemistry to rapidly generate data for model training. | Integrating hardware and software for autonomous discovery. | fiveable.me |
Q & A
Q. What synthetic routes are available for N-(2-Ethoxyethyl)-N-phenethylacetamide, and how can reaction conditions be optimized?
- Methodological Answer : A two-step approach is recommended:
Intermediate Synthesis : React phenethylamine with chloroacetyl chloride in a polar aprotic solvent (e.g., dichloromethane) under nitrogen to form N-phenethylchloroacetamide. Use TLC (hexane:ethyl acetate, 9:1) to monitor progress .
Ethoxyethyl Substitution : Substitute the chloro group with 2-ethoxyethylamine via nucleophilic displacement. Optimize temperature (60–80°C) and solvent (toluene/water biphasic system) to enhance yield. Purify via column chromatography (silica gel, ethyl acetate gradient) .
Key Parameters :
| Step | Reagents | Solvent | Temperature | Monitoring Method |
|---|---|---|---|---|
| 1 | Phenethylamine, chloroacetyl chloride | DCM | 0–5°C | TLC |
| 2 | 2-ethoxyethylamine | Toluene/water | 60–80°C | NMR |
Q. How is the structural identity of this compound confirmed?
- Methodological Answer : Use a combination of:
- NMR : H NMR to confirm ethoxyethyl (-OCHCHO-) and phenethyl (CH-CH-CH-) moieties. Key peaks: δ 1.15 ppm (ethoxy CH), δ 3.4–3.6 ppm (ethoxy CH), δ 7.2–7.4 ppm (aromatic protons) .
- HRMS : Exact mass calculation (CHNO) to verify molecular ion [M+H] (theoretical: 242.1651) .
Q. What preliminary biological activities have been reported for structurally related N-phenethylacetamides?
- Methodological Answer :
- Marine-derived analogs : N-phenethylacetamide (compound 12) from marine fungi showed moderate antimicrobial activity (MIC: 32 µg/mL against S. aureus) via broth microdilution assays .
- Enzyme inhibition : 2-(1,3-Dioxoisoindolin-2-yl)-N-phenethylacetamide exhibited MAO-B inhibition (IC: 8.2 µM) using fluorometric assays with kynuramine as substrate .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodological Answer :
- Variable Substituents : Modify the ethoxyethyl chain (e.g., replace with methoxyethyl or propoxyethyl) and assess changes in MAO/ChE inhibition .
- Assay Design : Use parallel synthesis to generate derivatives, followed by high-throughput screening (HTS) against target enzymes.
Example SAR Table :
| Derivative | R-group | MAO-B IC (µM) | Selectivity (MAO-B/MAO-A) |
|---|---|---|---|
| Parent | Ethoxyethyl | 8.2 | 12.5 |
| Derivative 1 | Methoxyethyl | 6.5 | 15.0 |
| Derivative 2 | Propoxyethyl | 10.1 | 8.7 |
Q. What computational strategies elucidate the mechanism of action for acetamide derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions between this compound and MAO-B (PDB ID: 2V5Z). Key residues: Tyr 435 (hydrogen bonding with ethoxy oxygen) .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability under physiological conditions.
Q. How can analytical challenges in quantifying trace impurities be addressed?
- Methodological Answer :
- HPLC-MS : Use a C18 column (5 µm, 150 × 4.6 mm) with gradient elution (water/acetonitrile + 0.1% formic acid). Detect impurities (e.g., unreacted phenethylamine) via MRM transitions .
- Validation : Follow ICH Q2(R1) guidelines for LOD (0.1 µg/mL) and LOQ (0.3 µg/mL) .
Q. How should contradictory bioactivity data across studies be resolved?
- Methodological Answer :
- Meta-analysis : Compare assay conditions (e.g., MAO inhibition IC values may vary due to substrate concentration differences). Normalize data using positive controls (e.g., selegiline for MAO-B) .
- Dose-Response Curves : Re-test compounds under standardized protocols (e.g., fixed substrate concentration, pH 7.4 buffer).
Q. What methodologies assess the environmental impact of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
